Histone-H2A-(107-122)-Ac-OH is a peptide derived from the histone H2A protein, specifically encompassing amino acids 107 to 122. The sequence of this peptide is Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, with a molecular weight of 1762.1 Da and a chemical formula of CHNO . Histone H2A plays a crucial role in the packaging of DNA into nucleosomes, which are fundamental units of chromatin in eukaryotic cells. This peptide is characterized by its acetylated N-terminus, which is essential for its biological functions .
Histone H2A peptides, including Histone-H2A-(107-122)-Ac-OH, can undergo various post-translational modifications such as acetylation, methylation, and phosphorylation. These modifications are critical for regulating chromatin dynamics and gene expression. For instance, acetylation typically leads to a more relaxed chromatin structure, facilitating transcriptional activation . The peptide's stability can be influenced by its solubility in different solvents; it is soluble in dimethyl sulfoxide but insoluble in ethanol .
The synthesis of Histone-H2A-(107-122)-Ac-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain while ensuring high purity and yield. The acetylation step typically occurs at the N-terminus during or after synthesis to enhance stability and biological activity .
Histone-H2A-(107-122)-Ac-OH has several applications in biochemical research:
Studies on Histone-H2A-(107-122)-Ac-OH focus on its interactions with DNA and other proteins involved in chromatin remodeling. For example:
Several compounds share structural or functional similarities with Histone-H2A-(107-122)-Ac-OH. Here are some notable examples:
Histone-H2A-(107-122)-Ac-OH is unique due to its specific sequence and acetylation state, which directly influence its role in gene regulation and chromatin structure compared to other histones .
The peptide spans residues 107–122 of histone H2A, with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH . Key features include:
Post-translational modifications (PTMs) beyond acetylation, such as phosphorylation or ubiquitination, are not observed in this synthetic variant. However, natural H2A isoforms undergo PTMs that regulate DNA repair and transcriptional activity .
The molecular formula C₈₁H₁₄₀N₂₀O₂₃ reflects the peptide’s composition:
| Component | Quantity | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 81 | 972.9 Da (55.2%) |
| Hydrogen (H) | 140 | 140.1 Da (8.0%) |
| Nitrogen (N) | 20 | 280.0 Da (15.9%) |
| Oxygen (O) | 23 | 368.0 Da (20.9%) |
The calculated molecular weight of 1762.1 Da matches experimental mass spectrometry data . Solubility studies show it dissolves at ≥176.2 mg/mL in dimethyl sulfoxide (DMSO) and ≥23.3 mg/mL in water, but is insoluble in ethanol . Stability assays indicate degradation in diluted aqueous solutions, necessitating storage at -20°C .
The peptide’s C-terminal region (residues 107–122) corresponds to the docking domain of histone H2A, which performs three critical functions:
Structural perturbations caused by truncating the docking domain (e.g., in the H2A.Bbd variant) result in:
The acidic patch (residues 106–110) and L1 loop (residues 40–55) further mediate internucleosomal interactions, with acetylation at lysine 4/11 enhancing bromodomain binding affinity (e.g., BPTF; Kₐ = 780 µM) .